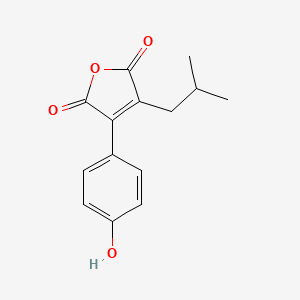
Antrocinnamomin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antrocinnamomin C is a bioactive compound isolated from the medicinal fungus Antrodia cinnamomea, which is native to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antrocinnamomin C involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the use of iron(III) chloride for oxidative coupling to form the phenanthrene core . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale cultivation of Antrodia cinnamomea. There are four main cultivation methods: solid-state fermentation, liquid fermentation, plate culture, and wood log cultivation . Among these, liquid fermentation is often preferred due to its shorter cycle and higher yield.
Chemical Reactions Analysis
Types of Reactions
Antrocinnamomin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride for oxidative coupling and sodium borohydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Antrocinnamomin C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and other inflammatory mediators in immune cells . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antrocinnamomin C include other triterpenoids isolated from Antrodia cinnamomea, such as antcin A, antcin B, and antcin C . These compounds share similar structures and pharmacological properties but differ in their specific functional groups and bioactivities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .
Properties
CAS No. |
888223-13-0 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
FJGYSGJBIYTUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















